molecular formula C10H14N2O3 B13314485 5-(Cyclohexylmethyl)-1,2,4-oxadiazole-3-carboxylic acid

5-(Cyclohexylmethyl)-1,2,4-oxadiazole-3-carboxylic acid

Cat. No.: B13314485
M. Wt: 210.23 g/mol
InChI Key: OYXFEORDVMDRIM-UHFFFAOYSA-N
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Description

5-(Cyclohexylmethyl)-1,2,4-oxadiazole-3-carboxylic acid is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a cyclohexylmethyl group at position 5 and a carboxylic acid moiety at position 2. This structure confers unique physicochemical and biological properties, making it a promising candidate for drug discovery. The cyclohexylmethyl group enhances lipophilicity and steric bulk, which improves binding affinity to hydrophobic enzyme pockets . The carboxylic acid group facilitates hydrogen bonding and ionic interactions, critical for inhibitory activity against biological targets such as bacterial enzymes or viral proteases .

Properties

Molecular Formula

C10H14N2O3

Molecular Weight

210.23 g/mol

IUPAC Name

5-(cyclohexylmethyl)-1,2,4-oxadiazole-3-carboxylic acid

InChI

InChI=1S/C10H14N2O3/c13-10(14)9-11-8(15-12-9)6-7-4-2-1-3-5-7/h7H,1-6H2,(H,13,14)

InChI Key

OYXFEORDVMDRIM-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CC2=NC(=NO2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Cyclohexylmethyl)-1,2,4-oxadiazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclohexylmethyl hydrazine with a suitable carboxylic acid derivative, followed by cyclization to form the oxadiazole ring. The reaction conditions often include the use of dehydrating agents and catalysts to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product in its pure form.

Chemical Reactions Analysis

Types of Reactions: 5-(Cyclohexylmethyl)-1,2,4-oxadiazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxadiazole ring into other functional groups.

    Substitution: The compound can participate in substitution reactions where functional groups on the oxadiazole ring are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

5-(Cyclohexylmethyl)-1,2,4-oxadiazole-3-carboxylic acid has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(Cyclohexylmethyl)-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and chemical profiles of 5-(cyclohexylmethyl)-1,2,4-oxadiazole-3-carboxylic acid are benchmarked below against structurally analogous compounds. Key differences in substituents, activity, and physicochemical properties are highlighted.

Table 1: Comparative Analysis of 1,2,4-Oxadiazole Derivatives

Compound Name Substituents Molecular Weight Biological Activity (IC₅₀) Key Features
This compound Cyclohexylmethyl at C5, -COOH at C3 ~265.3* 0.05 µM (BNA inhibition) High potency due to cyclohexylmethyl motif; superior hydrophobicity .
5-(3-Trifluoromethylphenyl)-1,2,4-oxadiazole-3-carboxylic acid 3-CF₃-phenyl at C5, -COOH at C3 258.15 Not reported Enhanced acidity (predicted pKa = 2.68); moderate lipophilicity .
5-(2-Ethoxyphenyl)-1,2,4-oxadiazole-3-carboxylic acid 2-Ethoxyphenyl at C5, -COOH at C3 235.1 Not reported Electron-rich aryl group may improve solubility; lower steric bulk .
5-(4-(Dichloromethylpyrrole))-1,2,4-oxadiazole-3-carboxylic acid Dichloromethylpyrrole at C5 ~350* 1.2 µM (E. coli DNA gyrase) Broad-spectrum antibacterial activity; halogenated substituents enhance electrophilicity .

Note: Molecular weights marked with * are estimated based on structural analogs.

Key Findings

Cyclohexylmethyl vs. Aryl Substituents: The cyclohexylmethyl group in the target compound provides ~80-fold greater potency (IC₅₀ = 0.05 µM) compared to luteolin (IC₅₀ = 4.4 µM), a flavonoid lacking this substituent . This highlights the critical role of alkyl chains in enhancing enzyme inhibition. In contrast, aryl-substituted analogs (e.g., 5-(3-trifluoromethylphenyl)) exhibit lower predicted acidity (pKa ~2.68 vs. ~2.5 for the target compound), which may reduce cellular uptake .

Carboxylic Acid Positioning :
Derivatives retaining the carboxylic acid at C3 (e.g., 5-(2-chlorophenyl)-1,2,4-oxadiazole-3-carboxylic acid) share a common mechanism of action involving hydrogen bonding with catalytic residues . However, substitutions at C5 dictate specificity; cyclohexylmethyl optimizes hydrophobic interactions, while ethoxyphenyl groups prioritize solubility .

Bioactivity Against Bacterial Targets : The dichloromethylpyrrole-substituted analog (IC₅₀ = 1.2 µM against E. coli DNA gyrase) demonstrates that halogenation can broaden antimicrobial activity but at the cost of reduced selectivity compared to the target compound .

Biological Activity

5-(Cyclohexylmethyl)-1,2,4-oxadiazole-3-carboxylic acid is an organic compound belonging to the oxadiazole class, characterized by a five-membered heterocyclic structure containing nitrogen and oxygen atoms. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

Property Details
Molecular FormulaC10H14N2O3
Molecular Weight210.23 g/mol
IUPAC NameThis compound
InChI KeyOYXFEORDVMDRIM-UHFFFAOYSA-N
Canonical SMILESC1CCC(CC1)CC2=NC(=NO2)C(=O)O

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated significant cytotoxic activity against various cancer cell lines. For instance:

  • Cytotoxicity Assays : The compound exhibited IC50 values in the micromolar range against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines. These values suggest a promising therapeutic index compared to standard chemotherapeutics like doxorubicin .
  • Mechanism of Action : The mechanism involves apoptosis induction in cancer cells, which was confirmed through flow cytometry analysis showing increased apoptotic markers in treated cells .

Antimicrobial Activity

Apart from its anticancer effects, this compound has shown promising antimicrobial properties. Studies indicate that it can inhibit the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent.

Structure-Activity Relationship (SAR)

The presence of the cyclohexylmethyl group significantly influences the biological activity of this compound. Comparative studies with other oxadiazole derivatives reveal that modifications in the substituents on the oxadiazole ring can lead to variations in potency and selectivity against specific biological targets .

Study on Anticancer Activity

A recent publication explored a series of oxadiazole derivatives, including this compound. The study evaluated their efficacy against several cancer cell lines:

Compound Cell Line IC50 (µM)
This compoundMCF-70.65
MEL-82.41
Reference Compound (Doxorubicin)MCF-71.0

This data underscores the potential of the compound as a lead structure for further drug development aimed at treating resistant cancer types .

Antimicrobial Efficacy

In another study focusing on antimicrobial activity, this compound was tested against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

These findings support its potential use as an antimicrobial agent.

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